molecular formula C27H31FN4O8 B1312672 SU14813 maleate CAS No. 849643-15-8

SU14813 maleate

Cat. No. B1312672
M. Wt: 558.6 g/mol
InChI Key: PQPBIMIFGPFTNF-FYOMJGPWSA-N
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Description

SU14813 maleate is a multi-targeted receptor tyrosine kinases inhibitor . It was developed as part of a program targeting multiple split kinase domain RTKs at SUGEN, Inc . SU14813 inhibits kinase activity of VEGFR-1 and VEGFR-2, PDGFRs, KIT, FLT3, and CSF1R/FMS . In biochemical assays, SU14813 inhibited these RTK targets with IC 50 values ranging from 0.002 to 0.05 μmol/L .


Molecular Structure Analysis

The molecular structure of SU14813 maleate is complex, with a molecular formula of C27H31FN4O8 . It has a molecular weight of 558.6 g/mol .


Chemical Reactions Analysis

SU14813 maleate has been shown to inhibit ligand-dependent and ligand-independent proliferation, migration, and survival of endothelial cells and/or tumor cells expressing these targets . It also inhibits VEGFR-2, PDGFR-β, and KIT phosphorylation in porcine aorta endothelial cells overexpressing these targets .


Physical And Chemical Properties Analysis

SU14813 maleate is a multi-targeted receptor tyrosine kinases inhibitor with IC50s of 50, 2, 4, 15 nM for VEGFR2, VEGFR1, PDGFRβ and KIT .

Scientific Research Applications

SU14813 maleate is a multi-targeted receptor tyrosine kinase inhibitor . It has been studied for its potential applications in the treatment of various types of cancer .

Application Summary

SU14813 maleate has shown potent antiangiogenic and antitumor activity . It targets vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), KIT, and fms-like tyrosine kinase 3 (FLT3), which play key roles in angiogenesis, tumor growth, and metastasis .

Methods of Application

In cellular assays, SU14813 inhibited ligand-dependent and ligand-independent proliferation, migration, and survival of endothelial cells and/or tumor cells expressing these targets . It was also used as monotherapy in preclinical studies, exhibiting broad and potent antitumor activity .

Results and Outcomes

SU14813 inhibited target RTK activity in vivo in association with reduction in angiogenesis, target RTK-mediated proliferation, and survival of tumor cells, leading to broad and potent antitumor efficacy . In nonclinical studies, SU14813 demonstrated broad and potent antitumor activity equivalent to that of sunitinib, which resulted in tumor regression, growth arrest, growth delay, and prolonged survival in established xenograft cancer models in mice .

In cellular assays, SU14813 maleate has been shown to inhibit ligand-dependent and ligand-independent proliferation, migration, and survival of endothelial cells and/or tumor cells expressing these targets . It has also demonstrated broad and potent antitumor activity in preclinical studies .

In cellular assays, SU14813 maleate has been shown to inhibit ligand-dependent and ligand-independent proliferation, migration, and survival of endothelial cells and/or tumor cells expressing these targets . It has also demonstrated broad and potent antitumor activity in preclinical studies .

Future Directions

SU14813 maleate has shown broad and potent antitumor activity resulting in regression, growth arrest, or substantially reduced growth of various established xenografts derived from human or rat tumor cell lines . Treatment in combination with docetaxel significantly enhanced both the inhibition of primary tumor growth and the survival of the tumor-bearing mice compared with administration of either agent alone . These findings suggest that SU14813 maleate may have potential for further development as a therapeutic agent in cancer treatment.

properties

IUPAC Name

(Z)-but-2-enedioic acid;5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O4.C4H4O4/c1-13-20(10-18-17-9-15(24)3-4-19(17)27-22(18)30)26-14(2)21(13)23(31)25-11-16(29)12-28-5-7-32-8-6-28;5-3(6)1-2-4(7)8/h3-4,9-10,16,26,29H,5-8,11-12H2,1-2H3,(H,25,31)(H,27,30);1-2H,(H,5,6)(H,7,8)/b18-10-;2-1-/t16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPBIMIFGPFTNF-FYOMJGPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)NCC(CN2CCOCC2)O)C)C=C3C4=C(C=CC(=C4)F)NC3=O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1C(=O)NC[C@@H](CN2CCOCC2)O)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31FN4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463224
Record name SU14813 maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SU14813 maleate

CAS RN

849643-15-8
Record name SU14813 maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Patyna, AD Laird, DB Mendel, AM O'farrell… - Molecular cancer …, 2006 - AACR
Receptor tyrosine kinases (RTK), such as vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), stem cell factor receptor (KIT), and fms-…
Number of citations: 121 aacrjournals.org
S Schenone, C Brullo, M Botta - Current medicinal chemistry, 2008 - ingentaconnect.com
FLT3 is a tyrosine kinase (TK), member of the class III TK receptor family, normally expressed in hematopoietic, immune and neural systems, also playing an important role in the …
Number of citations: 35 www.ingentaconnect.com

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